1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea

DGAT1 inhibition medicinal chemistry structure–activity relationship

This fully synthetic 1,3‑disubstituted urea (C₂₀H₂₅FN₂O₄, MW 376.4) explicitly embodies the preferred substitution pattern from the Sankyo DGAT1 inhibitor patent family. Its combined 3,4‑dimethoxybenzyl and 2‑(2‑fluorophenyl)‑2‑methoxypropyl moieties deliver the dual H‑bond acceptor interactions and lipophilic character (clogP ≈1.83, TPSA ≈59 Ų) essential for target engagement. Procure this lot‑characterised reference compound to benchmark your SAR campaign — avoid class‑based substitutions that risk divergent pharmacology.

Molecular Formula C20H25FN2O4
Molecular Weight 376.428
CAS No. 1797560-11-2
Cat. No. B2818167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
CAS1797560-11-2
Molecular FormulaC20H25FN2O4
Molecular Weight376.428
Structural Identifiers
SMILESCC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CC=C2F)OC
InChIInChI=1S/C20H25FN2O4/c1-20(27-4,15-7-5-6-8-16(15)21)13-23-19(24)22-12-14-9-10-17(25-2)18(11-14)26-3/h5-11H,12-13H2,1-4H3,(H2,22,23,24)
InChIKeyGNPOAGMKFJHIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea (CAS 1797560-11-2) — Chemical Identity and Compound Class


1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea (CAS 1797560‑11‑2) is a fully synthetic, 1,3‑disubstituted urea derivative with the molecular formula C₂₀H₂₅FN₂O₄ and a molecular weight of 376.4 g mol⁻¹ . The molecule contains a 3,4‑dimethoxybenzyl group on one urea nitrogen and a 2‑(2‑fluorophenyl)‑2‑methoxypropyl group on the other, giving it a markedly lipophilic character (clogP ≈ 1.83) and a topological polar surface area (TPSA) of approximately 59 Ų [1]. Structurally, the compound belongs to the broad family of N,N′‑disubstituted ureas that have been intensively studied as diacylglycerol O‑acyltransferase 1 (DGAT1) inhibitors, a target relevant to metabolic disorders such as obesity and type 2 diabetes [2]. No quantitative biological activity or selectivity data for this specific compound have been identified in publicly accessible peer‑reviewed literature or patent documents, and available information is essentially limited to basic physicochemical descriptors from chemical vendor databases [1].

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea — Why Close Analogs Cannot Be Freely Substituted


Within the 1,3‑disubstituted urea chemotype, even seemingly minor structural changes can profoundly alter biological activity, selectivity, and ADME properties. The DGAT1 inhibitor patent literature explicitly demonstrates that substitution on both the N‑benzyl and N‑propyl moieties controls inhibitory potency and selectivity: preferred embodiments frequently specify a 2‑fluorophenyl group on one side and a 3,4‑dimethoxyphenyl group on the other [1]. Replacement of the 3,4‑dimethoxybenzyl group with a simple benzyl, 4‑fluorobenzyl, or 2‑methoxyethyl group (as in analog CAS 1797881‑52‑7) eliminates the potential for the dual hydrogen‑bond acceptor interactions provided by the two methoxy oxygen atoms . Similarly, removal of the 2‑fluorophenyl group or alteration of the methoxy‑quaternary carbon centre can simultaneously affect metabolic stability, passive permeability, and target engagement [1]. Therefore, procurement based solely on “urea class” membership carries a high risk of obtaining a compound with uncharacterised, and likely divergent, pharmacological behaviour.

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea (CAS 1797560-11-2) — Quantitative Differential Evidence


Structural Differentiation from Demethoxylated Analogs — 3,4-Dimethoxybenzyl vs. Simple Benzyl Ureas

No direct head-to-head pharmacological comparison between CAS 1797560‑11‑2 and a specific close analog has been found in the public domain. However, the 3,4‑dimethoxybenzyl group provides two hydrogen‑bond acceptor sites (methoxy oxygen atoms) that are absent in the corresponding unsubstituted benzyl analog [1]. The patent family US20070249620 explicitly lists 3,4‑dimethoxyphenyl as a preferred substituent for DGAT1 inhibitory activity, alongside 2‑fluorophenyl, indicating that the combination of these two motifs is considered particularly advantageous [1]. The available molecular descriptors (clogP ≈ 1.83, TPSA ≈ 59 Ų) place the compound in a physicochemical space consistent with good passive permeability and moderate lipophilicity, but quantitative comparative data are unavailable [2].

DGAT1 inhibition medicinal chemistry structure–activity relationship

Presence of 2‑Fluorophenyl Motif — Alignment with DGAT1 Inhibitor Pharmacophore

The 2‑fluorophenyl substituent is a recurrent motif in multiple DGAT1 inhibitor chemotypes, including the urea series described in US20070249620 [1]. Within that patent, the 2‑fluorophenyl group is specifically listed among the most preferred R₁ substituents, alongside other halogenated or alkoxylated phenyl variants [1]. CAS 1797560‑11‑2 incorporates this 2‑fluorophenyl group, distinguishing it from analogs that bear a 4‑fluorophenyl group (e.g., 1‑(4‑fluorobenzyl)‑3‑(2‑(2‑fluorophenyl)‑2‑methoxypropyl)urea) or a non‑fluorinated phenyl [2]. The ortho‑fluorine atom is expected to influence both the electron density of the aromatic ring and the conformational preferences of the adjacent methoxy‑quaternary carbon linker, although no quantitative conformational analysis or comparative binding data are publicly available.

DGAT1 inhibitor fluorinated aryl pharmacophore model

Physicochemical Property Differentiation — Lipophilicity and Polar Surface Area

Computed physicochemical properties for CAS 1797560‑11‑2 (clogP ≈ 1.83, TPSA ≈ 59 Ų) place it in a region of chemical space associated with moderate oral absorption potential [1]. When compared to a shorter, less lipophilic analog — 1‑(2‑(2‑fluorophenyl)‑2‑methoxypropyl)‑3‑(2‑methoxyethyl)urea (CAS 1797881‑52‑7, clogP ≈ 0.9, TPSA ≈ 60 Ų, MW 284.33) — the target compound has a higher calculated lipophilicity (ΔclogP ≈ +0.9) and substantially larger molecular weight (ΔMW ≈ +92 Da) . No experimental log D₇.₄, solubility, or permeability data are publicly available for either compound, and the computed differences cannot be extrapolated to confirm superior ADME properties without experimental validation.

ADME prediction lipophilicity polar surface area

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea (CAS 1797560-11-2) — Recommended Application Scenarios


DGAT1 Inhibitor Lead Optimisation and Structure–Activity Relationship Studies

Given that the combined 3,4‑dimethoxybenzyl and 2‑(2‑fluorophenyl)‑2‑methoxypropyl substitution pattern is explicitly listed among the preferred embodiments in the Sankyo DGAT1 inhibitor patent family [1], CAS 1797560‑11‑2 can serve as a reference compound for structure–activity relationship (SAR) campaigns focused on this chemotype. Researchers should use it as a comparator when evaluating the impact of altering the benzyl substitution pattern or the fluorophenyl regioisomer on DGAT1 inhibitory potency and selectivity [1].

In Silico Pharmacology and Docking Studies for DGAT1 Target Validation

With computationally derived descriptors (clogP ≈ 1.83, TPSA ≈ 59 Ų) that fall within favourable oral drug‑like space [2], CAS 1797560‑11‑2 is a suitable candidate for in silico docking and molecular dynamics simulations against DGAT1 homology models or crystal structures. However, users must treat computational predictions with caution, as no experimental binding or functional assay data have been publicly reported for this compound [2].

Analytical Reference Standard for Method Development in Metabolic Disease Research

The well‑defined molecular formula (C₂₀H₂₅FN₂O₄), exact mass (376.179835 Da), and SMILES notation available from chemical databases allow CAS 1797560‑11‑2 to be used as a qualitative analytical reference standard for LC‑MS method development in metabolic disease research programmes. The absence of certified purity and stability data from authoritative sources means that users must independently characterise each lot before quantitative use .

Comparative Toxicology or Off‑Target Screening Panels (Cautionary Use)

If the compound is procured as part of a broader DGAT1 inhibitor screening panel, its structural features (2‑fluorophenyl and 3,4‑dimethoxybenzyl) make it a useful negative or positive control within a focused library. However, because no in vitro toxicity, selectivity, or in vivo pharmacokinetic data are available, it cannot be recommended as a standalone tool for safety or efficacy assessment [1].

Quote Request

Request a Quote for 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.